6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one
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Overview
Description
6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach involves the cyclization of N-substituted amidines with α,β-unsaturated nitriles .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products Formed
Oxidation: Oxo derivatives of the parent compound.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Known for its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase.
6-Nitro-2,3-Dihydroimidazo[2,1-b][1,3]oxazole: Exhibits inhibitory activity against Leishmania infantum.
Uniqueness
6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its dual methyl groups at positions 6 and 8 confer distinct chemical properties and reactivity compared to other imidazo[1,2-a]pyrimidine derivatives .
Properties
CAS No. |
26955-07-7 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6,8-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H11N3O/c1-6-5-11-4-3-9-8(11)10(2)7(6)12/h5H,3-4H2,1-2H3 |
InChI Key |
NOJQYBVLVQZVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCN=C2N(C1=O)C |
Origin of Product |
United States |
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